![molecular formula C19H19NO3 B5886144 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide](/img/structure/B5886144.png)
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide, also known as CAY10576, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has been shown to have potential therapeutic benefits in various types of cancer, including breast, prostate, and lung cancer.
Mecanismo De Acción
The mechanism of action of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide involves the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide inhibits the activity of the Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. In addition to these effects, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide in lab experiments is its specificity for the Akt/mTOR pathway. This allows researchers to study the effects of inhibiting this pathway on cancer cell growth and survival. However, one limitation of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the Akt/mTOR pathway. Another area of research is the investigation of the potential of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide in clinical settings.
Métodos De Síntesis
The synthesis of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide involves a multistep process that includes the reaction of 4-methoxybenzoyl chloride with 3-hydroxy-3-methyl-1-butyn-1-ol to form the intermediate 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid. This intermediate is then coupled with 4-methoxyaniline using standard peptide coupling reagents to give the final product, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition to its anticancer properties, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(2,22)13-12-14-4-6-15(7-5-14)18(21)20-16-8-10-17(23-3)11-9-16/h4-11,22H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGMYPWBXAJQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.